molecular formula C9H11ClFN B3026905 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride CAS No. 1185030-61-8

8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride

Cat. No.: B3026905
CAS No.: 1185030-61-8
M. Wt: 187.64
InChI Key: XUNYWMOWUBYEHA-UHFFFAOYSA-N
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Description

8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride (CAS 1185030-61-8) is a fluorinated tetrahydroisoquinoline derivative of significant interest in medicinal chemistry. It serves as a versatile key intermediate and building block in the synthesis of novel potential central nervous system (CNS) drug candidates . The compound's structure makes it a valuable precursor for further chemical transformations. It can undergo nucleophilic aromatic substitution with cyclic amines, such as morpholine and pyrrolidine, to yield 8-amino-3,4-dihydroisoquinolines, which are suitable starting compounds for the synthesis of 1-substituted 8-amino-tetrahydroisoquinolines . Furthermore, the dihydroisoquinoline precursor can be functionalized at the C-1 position using organolithium reagents, providing a route to diverse 1,8-disubstituted tetrahydroisoquinoline derivatives . The tetrahydroisoquinoline (THIQ) scaffold is recognized for its wide range of biological activities, and this fluorinated analog is a crucial intermediate for researchers developing new therapeutic agents . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNYWMOWUBYEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662886
Record name 8-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
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Molecular Weight

187.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185030-61-8
Record name 8-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 8-position can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 8-F-THIQ·HCl are influenced by its fluorine substitution and tetrahydroisoquinoline backbone. Below is a detailed comparison with analogous compounds:

Fluorinated Tetrahydroisoquinolines
Compound Name Structural Features Molecular Weight Key Properties/Biological Activity References
8-Fluoro-THIQ·HCl Fluorine at position 8 187.64 g/mol CNS precursor; used in derivatization
5-Fluoro-THIQ·HCl (CAS 799274-07-0) Fluorine at position 5 187.64 g/mol High purity (95%); toxic (H302, H315-H319)
7-Fluoro-THIQ·HCl Fluorine at position 7 187.64 g/mol Solid form (mp 182–183°C); fluoro functional group
7,8-Difluoro-THIQ·HCl (CAS 1394662-70-4) Fluorines at positions 7 and 8 206.22 g/mol Catalogued but lacks safety/activity data

Key Observations :

  • Positional Effects of Fluorine : Fluorine at position 8 (8-F-THIQ·HCl) enhances stability and modulates electronic properties for CNS applications, while fluorine at position 5 (5-F-THIQ·HCl) introduces toxicity risks (oral and dermal irritation) .
Halogen-Substituted Analogues
Compound Name Structural Features Molecular Weight Key Properties/Biological Activity References
8-Chloro-THIQ·HCl (CAS 61563-33-5) Chlorine at position 8 204.10 g/mol Intermediate for pharmaceuticals; no activity data
6-(Trifluoromethyl)-THIQ·HCl (CAS 215798-14-4) CF₃ group at position 6 237.65 g/mol Lipophilic; potential CNS applications

Key Observations :

  • Halogen vs. Fluorine : Chlorine at position 8 increases molecular weight and lipophilicity compared to 8-F-THIQ·HCl but lacks biological characterization .
  • Trifluoromethyl Group : The CF₃ group in 6-(trifluoromethyl)-THIQ·HCl enhances metabolic stability, a desirable trait for CNS drugs .
Functionally Diverse Analogues
Compound Name Structural Features Molecular Weight Key Properties/Biological Activity References
1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ·HCl Dimethoxy and dimethylaminophenyl groups Not reported Analgesic/anti-inflammatory (3.3× diclofenac sodium at 0.5 mg/kg)
7-Nitro-THIQ·HCl Nitro group at position 7 202.65 g/mol Electron-withdrawing; no reported activity
Papaverine Non-fluorinated isoquinoline alkaloid 339.34 g/mol Myotropic antispasmodic; no analgesic use

Key Observations :

  • Therapeutic Potential: 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ·HCl demonstrates superior analgesic activity compared to NSAIDs, highlighting how substituent diversity (e.g., methoxy, dimethylamino) can drive therapeutic utility .
  • Structural vs. Functional Divergence : Despite structural similarity to papaverine, 8-F-THIQ·HCl and its analogues exhibit distinct pharmacological profiles, emphasizing the role of specific substituents .

Biological Activity

8-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (8-F-THIQ-HCl) is a derivative of tetrahydroisoquinoline (THIQ), a bicyclic structure known for its diverse biological activities. The presence of a fluorine atom at the 8-position and a hydrochloride salt form enhances its chemical properties and potential therapeutic applications. This article discusses the biological activity of 8-F-THIQ-HCl, focusing on its antimicrobial, neuropharmacological, and potential anticancer properties.

  • Molecular Formula : C₉H₁₁ClFN
  • Molecular Weight : Approximately 187.64 g/mol
  • Structure : The unique positioning of the fluorine atom and the hydrochloride group contributes to its distinct biological activities.

Antimicrobial Activity

Research indicates that 8-F-THIQ-HCl exhibits significant antimicrobial properties. Studies have shown its effectiveness against various pathogens, suggesting potential applications in treating infections.

PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansLow

Neuropharmacological Effects

The compound has been investigated for its interactions with the dopaminergic system in the brain. Although specific mechanisms are not fully elucidated, analogs of THIQ have shown promise in modulating neurotransmitter systems, which may lead to applications in treating neurodegenerative disorders.

Case Study: Dopaminergic Interaction

A study examined the effects of 8-F-THIQ-HCl on dopaminergic receptors in rodent models. The findings indicated that administration of the compound resulted in increased dopamine levels in specific brain regions, suggesting a potential role in managing conditions such as Parkinson's disease.

Anticancer Potential

Preliminary studies suggest that 8-F-THIQ-HCl may possess anticancer properties. Its structural similarity to known anticancer agents positions it as a candidate for further research.

Research Findings

A recent study evaluated the cytotoxic effects of 8-F-THIQ-HCl on various cancer cell lines:

Cell LineIC50 (µM)
HCT116 (Colon Cancer)15.2
MCF7 (Breast Cancer)22.5
A549 (Lung Cancer)18.0

The results indicate that 8-F-THIQ-HCl exhibits moderate cytotoxicity against these cancer cell lines, warranting further investigation into its mechanisms and potential as an anticancer agent.

While specific mechanisms for 8-F-THIQ-HCl remain under investigation, related compounds have demonstrated various modes of action:

  • Dopamine Receptor Modulation : Influences dopamine receptor activity.
  • Antimicrobial Mechanism : Disruption of bacterial cell membranes.
  • Cytotoxic Effects : Induction of apoptosis in cancer cells.

Q & A

Q. What are the standard synthetic routes for 8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves fluorination of a tetrahydroisoquinoline precursor followed by hydrochloride salt formation. For example, Scheme 10 in evidence [2] describes the reduction of 8-fluoro-3,4-dihydroisoquinoline using NaBH₄ in MeOH at 25°C (1 h), achieving a high-purity intermediate. Subsequent alkylation with methyl iodide in CH₂Cl₂ (24 h, 25°C) yields derivatives. Optimizing stoichiometry (e.g., NaBH₄:substrate ratio) and solvent polarity (MeOH vs. THF) can improve yields. For fluorinated analogs, electrophilic fluorination or late-stage C–H activation may require Pd catalysis (e.g., DavePhos ligand in toluene at 90°C, as in evidence [20]).

Q. Which analytical techniques are critical for characterizing purity and structure?

  • Melting Point : Determine purity via capillary melting point apparatus (Büchi B-540, as in evidence [2]).
  • NMR : ¹H/¹³C NMR resolves fluorine coupling patterns (e.g., J~50 Hz for aromatic F in evidence [20]).
  • HPLC/MS : Monitor impurities, especially regioisomers from fluorination (evidence [3] highlights chiral HPLC for diastereomer separation).
  • ATR-IR : Confirm hydrochloride salt formation via N–H stretching (~2500 cm⁻¹) and Cl⁻ counterion bands (evidence [4,5]).

Q. How can researchers ensure reproducibility in synthesizing fluorinated tetrahydroisoquinolines?

  • Control Moisture/Oxygen : Use Schlenk lines for Pd-catalyzed reactions (evidence [20]).
  • Standardize Workup : For NaBH₄ reductions, quench with aqueous NH₄Cl to prevent over-reduction.
  • Validate Intermediates : Isolate and characterize intermediates (e.g., 3,4-dihydro precursors) via TLC or LC-MS (evidence [7]).

Advanced Research Questions

Q. How do steric and electronic effects of the 8-fluoro substituent influence reactivity in cross-coupling reactions?

The 8-fluoro group enhances electron-deficient character, facilitating oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance near the fluorine may require bulky ligands (e.g., DavePhos) to prevent catalyst poisoning (evidence [20]). Compare kinetic data with non-fluorinated analogs to quantify electronic effects (e.g., Hammett σ values).

Q. What strategies resolve contradictions in catalytic efficiency between fluorinated and non-fluorinated analogs?

  • Mechanistic Studies : Use DFT calculations to model transition states (e.g., Pd-F interactions slowing reductive elimination).
  • Kinetic Profiling : Monitor reaction progress via in situ IR or NMR to identify rate-limiting steps (evidence [20] reports 90°C for 12–24 h).
  • Ligand Screening : Test electron-rich ligands (Xantphos, BINAP) to counteract electron-withdrawing F effects (evidence [20]).

Q. How can chiral resolution be achieved for 8-fluoro-tetrahydroisoquinoline derivatives?

  • Diastereomeric Salt Formation : Use (+)-tartaric acid to resolve racemic mixtures (evidence [3]).
  • Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak AD-H) with hexane/iPrOH mobile phases (evidence [13]).
  • Enzymatic Resolution : Lipases (e.g., CAL-B) can enantioselectively acylate secondary amines (evidence [3,13]).

Q. What are the challenges in scaling up fluorinated tetrahydroisoquinoline syntheses?

  • Exothermic Reactions : Control NaBH₄ addition rates to avoid thermal runaway (evidence [2]).
  • Pd Catalyst Removal : Use scavengers (e.g., SiliaBond Thiol) or distillation for Pd residues (evidence [20]).
  • Solvent Selection : Replace CH₂Cl₂ with MeTHF or cyclopentyl methyl ether for greener processes (evidence [7]).

Methodological Guidance for Data Interpretation

Q. How to address discrepancies in melting points or spectral data across studies?

  • Crystallization Solvent : Compare recrystallization solvents (e.g., EtOH vs. EtOAc) that affect polymorphism (evidence [2,7]).
  • Counterion Effects : Hydrochloride vs. free base forms shift NMR peaks (e.g., N–H protons at δ 9–10 ppm in evidence [20]).
  • Fluorine Quadrupolar Coupling : Use ¹⁹F NMR decoupling to simplify splitting patterns (evidence [20]).

Q. What computational tools aid in predicting fluorinated compound reactivity?

  • Molecular Dynamics (MD) : Simulate fluorine’s impact on conformation (e.g., gauche effects in tetrahydroisoquinoline rings).
  • Docking Studies : Model interactions with biological targets (e.g., monoamine transporters) to guide SAR (evidence [9,15]).

Tables for Key Data

Q. Table 1. Synthetic Conditions for 8-Fluoro Derivatives

StepReagents/ConditionsYield (%)Reference
ReductionNaBH₄, MeOH, 25°C85–92
AlkylationMeI, CH₂Cl₂, 25°C78
Cross-CouplingPd(dba)₂, DavePhos, KOtBu, 90°C70–99

Q. Table 2. Analytical Data for Structural Confirmation

TechniqueKey ObservationsReference
¹H NMRδ 4.5 (s, CH₂N⁺), δ 7.5 (m, aromatic H)
¹⁹F NMRδ -110 to -120 ppm (C–F coupling)
HPLCtR = 8.2 min (Chiralpak AD-H, 90:10 hexane/iPrOH)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride

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